2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid
Overview
Description
2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C15H10O5 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety[][1].
Scientific Research Applications
2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a precursor for synthesizing more complex organic molecules.
Biology: For labeling and imaging biological samples due to its fluorescent properties.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: Used in chromatography and other analytical techniques[][1].
Comparison with Similar Compounds
Similar compounds to 2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid include:
- 2-(9-Oxoxanthen-2-yl)propionic acid
- 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its optimal properties for fluorescence labeling and its versatility in various scientific fields .
Properties
IUPAC Name |
2-(9-oxoxanthen-3-yl)oxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)15(11)18/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCWSBGOSTUMTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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